2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
Description
2-{3-Methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a 1,2,4-triazole derivative characterized by a trifluoromethylphenyl substituent at the 4-position of the triazolone ring and an acetonitrile group at the 1-position. Its molecular formula is C₁₂H₁₀F₃N₄O, with a calculated molecular weight of 282.23 g/mol. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability compared to simpler halogenated analogs, making it a candidate for pharmaceutical and agrochemical applications . Structural analysis tools like SHELX and ORTEP-3 are critical for confirming its crystallographic properties .
Properties
IUPAC Name |
2-[3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c1-8-17-18(6-5-16)11(20)19(8)10-4-2-3-9(7-10)12(13,14)15/h2-4,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCMXNQIZHYOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is currently unknown
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets.
Biological Activity
The compound 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile (CAS Number: 861206-69-1) is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 329.28 g/mol. The structure includes a triazole ring, a trifluoromethyl group, and an acetonitrile moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific activities of This compound are summarized below:
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 - 25 μg/mL |
| Escherichia coli | 16 - 32 μg/mL |
| Pseudomonas aeruginosa | 8 - 16 μg/mL |
These values indicate that the compound exhibits significant antibacterial activity comparable to existing antibiotics .
Antifungal Activity
The antifungal potential of triazoles is well-established. In vitro studies have demonstrated that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL . This suggests that the compound could be effective in treating fungal infections.
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented, with IC50 values indicating effective concentration ranges for inhibiting cell proliferation in various cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole compounds. Key findings include:
- Trifluoromethyl Group : The presence of this group significantly enhances antimicrobial potency by increasing lipophilicity and altering membrane permeability.
- Substituents on Triazole Ring : Variations in substituents can modulate activity; electron-withdrawing groups enhance antibacterial effects while certain electron-donating groups may improve antifungal activity .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives similar to This compound :
- Study on Antibacterial Efficacy : A study evaluated multiple triazole derivatives against drug-resistant strains of Staphylococcus aureus. The tested compound demonstrated superior activity compared to standard treatments like vancomycin .
- Antifungal Screening : In another study focusing on antifungal properties, compounds with similar structures were assessed against clinically relevant fungi. The results indicated that modifications in the side chains could lead to enhanced antifungal activity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with the triazole moiety exhibit significant antimicrobial properties. The presence of trifluoromethyl groups enhances the lipophilicity of the compound, which is beneficial for penetrating microbial membranes. Studies have demonstrated that derivatives of triazoles can inhibit a variety of pathogens including bacteria and fungi. For instance, compounds similar to 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile have shown promising results against resistant strains of bacteria, making them potential candidates for new antibiotics .
Anti-Cancer Properties
Triazole derivatives are also being explored as anti-cancer agents. The compound's ability to interact with biological targets involved in cancer cell proliferation has been investigated through molecular docking studies. These studies suggest that the compound can inhibit specific enzymes related to tumor growth and metastasis . In vitro assays further support its potential efficacy against various cancer cell lines.
Agricultural Applications
Fungicides and Herbicides
Due to its structural characteristics, this compound can be synthesized into formulations that act as fungicides or herbicides. The triazole ring is known for its effectiveness against fungal pathogens in crops. Research has shown that similar compounds can significantly reduce fungal infections in agricultural settings .
Plant Growth Regulators
Some studies suggest that triazole compounds may also serve as plant growth regulators by modulating hormonal pathways within plants. This application could enhance crop yield and resistance to environmental stressors.
Material Science
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been studied for their potential to enhance thermal stability and mechanical properties. The unique electronic properties of the trifluoromethyl group can improve the performance of polymers used in coatings and adhesives .
Sensors and Electronics
Research is ongoing into the use of triazole-based compounds in the development of sensors due to their electronic properties. Their ability to form stable complexes with metal ions makes them suitable candidates for sensor applications in detecting environmental pollutants or biological markers.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound belongs to a family of 1,2,4-triazol-1-yl acetonitriles differing in phenyl-ring substituents. Key analogs include:
- Steric and Electronic Effects : The electron-withdrawing -CF₃ group stabilizes the triazolone ring against hydrolysis, contrasting with the electron-donating methoxy groups in analogs like 2-(5-methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile .
Q & A
Q. What are the established synthetic routes for 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile, and how is its purity validated?
The compound is typically synthesized via multi-step reactions involving cyclization of substituted hydrazides or condensation of cyanoacetohydrazide with appropriate carbonyl derivatives. For example, analogous triazole-acetonitrile compounds are synthesized using cyanoacetohydrazide and methyl benzimidate hydrochloride under reflux conditions in ethanol . Purity Validation:
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity by analyzing proton and carbon environments.
- High Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Essential for identifying substituents on the triazole ring and the trifluoromethylphenyl group. For example, the trifluoromethyl group shows distinct 19F NMR signals .
- FT-IR: Detects functional groups like C≡N (acetonitrile, ~2250 cm⁻¹) and C=O (ketone, ~1700 cm⁻¹) .
- X-ray Crystallography: Resolves crystal structure and confirms stereochemistry (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
Methodological Approach:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions. For example, a Central Composite Design (CCD) can minimize trials while maximizing data resolution .
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways and transition states, as done in ICReDD’s workflow for reaction design .
- In Situ Monitoring: Techniques like ReactIR track intermediate formation to adjust conditions dynamically .
Q. How can computational modeling predict the reactivity or biological activity of this compound?
Steps:
Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Triazole derivatives often target fungal CYP51 or kinases .
QSAR Modeling: Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogs to predict efficacy .
Reactivity Studies: Calculate Fukui indices via DFT to identify electrophilic/nucleophilic sites for functionalization .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?
Strategies:
- Comparative Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables .
- Reproducibility Testing: Replicate key experiments with standardized protocols (e.g., CLSI guidelines for antifungal assays) .
- Impurity Profiling: Use LC-MS to verify if discrepancies arise from uncharacterized byproducts .
Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Protocol:
- Accelerated Stability Testing: Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .
- Photostability Studies: Use UV chambers to assess light sensitivity, critical for compounds with aromatic/heterocyclic moieties .
- Long-Term Storage: Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
